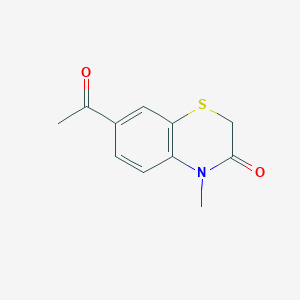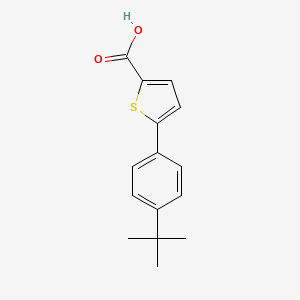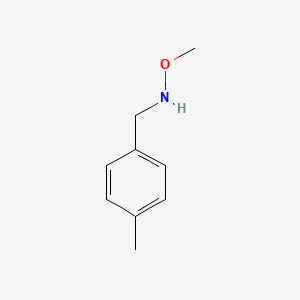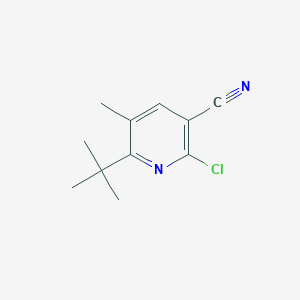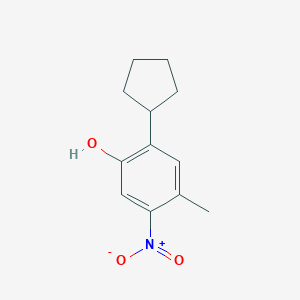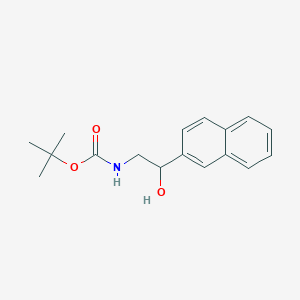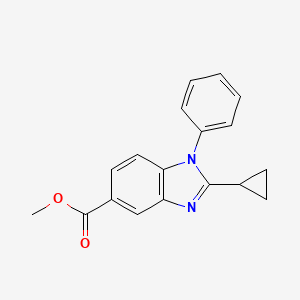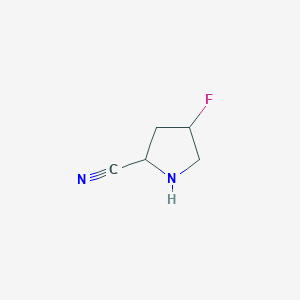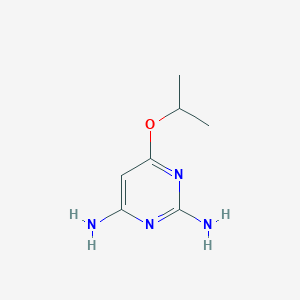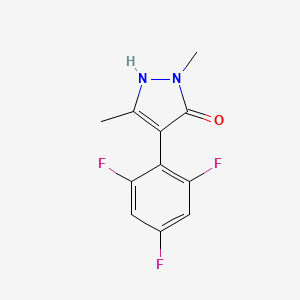![molecular formula C13H19N3O2 B8495713 [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine](/img/structure/B8495713.png)
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with dimethoxy groups at positions 4 and 7, and a propyl-methyl-amine side chain at position 2. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-containing reagents.
Attachment of the Propyl-Methyl-Amine Side Chain: The propyl-methyl-amine side chain can be attached via nucleophilic substitution reactions, where the benzimidazole derivative is reacted with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the side chain, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole ring or the side chain, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or oxide derivatives.
Reduction: Formation of reduced benzimidazole or amine derivatives.
Substitution: Introduction of various functional groups such as alkyl, acyl, or sulfonyl groups.
科学研究应用
[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential therapeutic effects, particularly as a calcium channel blocker.
Biological Research: Used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: Another benzimidazole derivative with different substituents.
4-Methoxyphenethylamine: A compound with a similar amine side chain but different aromatic ring structure.
Uniqueness
The uniqueness of [3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine lies in its specific substitution pattern on the benzimidazole ring and the presence of the propyl-methyl-amine side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
3-(4,7-dimethoxy-1H-benzimidazol-2-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c1-14-8-4-5-11-15-12-9(17-2)6-7-10(18-3)13(12)16-11/h6-7,14H,4-5,8H2,1-3H3,(H,15,16) |
InChI 键 |
VIGUZTOUFIILPG-UHFFFAOYSA-N |
规范 SMILES |
CNCCCC1=NC2=C(C=CC(=C2N1)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

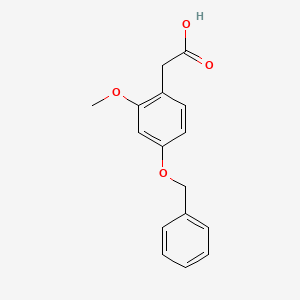
![methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8495639.png)
